molecular formula C12H13NO2S B12888178 1-(Benzenesulfonyl)-3-ethyl-1H-pyrrole CAS No. 97188-23-3

1-(Benzenesulfonyl)-3-ethyl-1H-pyrrole

Cat. No.: B12888178
CAS No.: 97188-23-3
M. Wt: 235.30 g/mol
InChI Key: KOPAUENYKMEFPL-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net This has led to the successful development of numerous pyrrole-containing drugs. Beyond pharmaceuticals, pyrrole-based polymers have garnered significant attention for their applications in electronics and photonics due to their unique conductive and optical properties. The inherent reactivity of the pyrrole ring, coupled with its ability to engage in various bonding interactions, makes it a versatile building block for the synthesis of complex molecular architectures.

Strategic Role of N-Sulfonyl Functionalization in Pyrrole Chemistry

The functionalization of the pyrrole nitrogen with a sulfonyl group, such as a benzenesulfonyl group, serves multiple strategic purposes in organic synthesis. pipzine-chem.com The strong electron-withdrawing nature of the sulfonyl group significantly alters the electron density of the pyrrole ring. pipzine-chem.com This has two major consequences: it modulates the reactivity of the ring towards electrophilic substitution and it increases the acidity of the C-H bonds, facilitating deprotonation and subsequent functionalization.

The benzenesulfonyl group can also act as a protecting group for the pyrrole nitrogen. Its robustness allows it to withstand a variety of reaction conditions, and it can be removed under specific conditions to yield the free N-H pyrrole. Furthermore, the sulfonyl group can direct the regioselectivity of electrophilic substitution reactions, often favoring substitution at the C3 position over the C2 position, which is the typical site of reaction for N-unsubstituted or N-alkylated pyrroles. researchgate.net

Overview of 1-(Benzenesulfonyl)-3-ethyl-1H-pyrrole within the Broader Context of N-Sulfonyl Pyrrole Research

This compound is a specific derivative that combines the features of an N-sulfonylated pyrrole with a C3-alkylation. While extensive research on this exact molecule is not widely published, its structure allows for the exploration of the interplay between the electronic effects of the sulfonyl group and the steric and electronic influence of the ethyl group at the 3-position. The study of such compounds provides valuable insights into the nuanced reactivity and properties of polysubstituted pyrroles, which are crucial for the design of new drugs and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97188-23-3

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-ethylpyrrole

InChI

InChI=1S/C12H13NO2S/c1-2-11-8-9-13(10-11)16(14,15)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

KOPAUENYKMEFPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. High-resolution 1H and 13C NMR, complemented by 2D NMR techniques, provides an unambiguous confirmation of the 1-(Benzenesulfonyl)-3-ethyl-1H-pyrrole structure.

The 1H NMR spectrum is expected to show distinct signals for the protons of the benzenesulfonyl group, the ethyl substituent, and the pyrrole (B145914) ring. The benzenesulfonyl protons typically appear as a complex multiplet system in the aromatic region (δ 7.5-8.0 ppm). The ethyl group protons would present as a characteristic triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2) protons, shifted downfield by the pyrrole ring. The pyrrole protons at positions 2, 4, and 5 will appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing sulfonyl group and the electron-donating ethyl group.

The 13C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons of the benzenesulfonyl group will resonate in the aromatic region (~127-140 ppm). The pyrrole ring carbons will appear in the range of ~110-125 ppm, with the C3 carbon (bearing the ethyl group) being more shielded compared to the others. The ethyl group carbons will be found in the aliphatic region of the spectrum.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for 1-(Benzenesulfonyl)-1H-pyrrole and known substituent effects.

Atom Position Predicted 1H Shift (ppm) Predicted 13C Shift (ppm)
Pyrrole H-2~7.2~124
Pyrrole H-4~6.2~113
Pyrrole H-5~7.0~120
Ethyl -CH2-~2.5 (quartet)~20
Ethyl -CH3~1.2 (triplet)~14
Phenyl H-ortho~7.9~127
Phenyl H-meta~7.6~129
Phenyl H-para~7.7~134
Phenyl C-ipso-~139
Pyrrole C-2-~124.5
Pyrrole C-3-~121
Pyrrole C-4-~113.5
Pyrrole C-5-~120.5

Two-dimensional NMR experiments are indispensable for confirming the specific placement (regiochemistry) of the ethyl group at the C3 position.

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would reveal scalar coupling between adjacent protons. The most definitive correlation would be a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between the adjacent pyrrole protons (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. It would definitively assign the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~20 ppm, assigning them to the ethyl CH2 group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity. Key correlations to confirm the 3-ethyl regiochemistry would include a cross-peak from the ethyl methylene protons (~2.5 ppm) to the pyrrole carbons C2, C3, and C4. Furthermore, a correlation from the pyrrole H-2 proton to the C3 carbon would solidify the assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

IR spectroscopy identifies functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent bands would be associated with the sulfonyl group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected near 1370 cm-1 and 1175 cm-1, respectively. Aromatic C-H stretching from the benzene ring would appear above 3000 cm-1, while aliphatic C-H stretching from the ethyl group would be just below 3000 cm-1. Vibrations corresponding to the C=C bonds of the pyrrole and benzene rings would be observed in the 1450-1600 cm-1 region.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to show absorptions characteristic of the phenylsulfonyl and substituted pyrrole chromophores. These π → π* transitions would likely result in strong absorption bands in the ultraviolet region, typically below 300 nm.

Table 2: Expected IR Absorption Bands for this compound Frequencies are based on characteristic values for functional groups and data for 1-(Benzenesulfonyl)-1H-pyrrole.

Vibrational Mode Expected Frequency (cm-1) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 2980Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
S=O Asymmetric Stretch~1370Strong
S=O Symmetric Stretch~1175Strong
C-N Stretch1200 - 1350Medium
C-S Stretch690 - 770Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C12H13NO2S, giving it a molecular weight of 235.31 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+ or protonated molecule [M+H]+). Under electron ionization (EI), the molecular ion peak is expected at m/z = 235. The fragmentation pattern would likely involve characteristic losses:

Loss of the benzenesulfonyl radical: Cleavage of the N-S bond would result in a fragment corresponding to the 3-ethylpyrrole cation at m/z = 94.

Formation of the benzenesulfonyl cation: A peak at m/z = 141 ([C6H5SO2]+) is highly probable.

Loss of sulfur dioxide (SO2): A fragment corresponding to [M - SO2]+ at m/z = 171.

Loss of an ethyl radical: A peak at m/z = 206 ([M - C2H5]+).

The mass spectrum for the parent compound, 1-Benzenesulfonyl-1H-pyrrole, shows major fragments at m/z 207 (M+), 141 ([C6H5SO2]+), and 77 ([C6H5]+), supporting the predicted fragmentation pathways nist.gov.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Formula
235Molecular Ion [M]+[C12H13NO2S]+
206[M - C2H5]+[C10H8NO2S]+
171[M - SO2]+[C12H13N]+
141Benzenesulfonyl cation[C6H5SO2]+
943-ethylpyrrole cation[C6H8N]+
77Phenyl cation[C6H5]+

X-ray Crystallography for Solid-State Molecular Architecture Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine all bond lengths, bond angles, and torsion angles within the molecule.

Key structural insights from such an analysis would include:

The exact geometry of the pyrrole ring and confirmation of its planarity.

The geometry around the sulfur atom, which is expected to be tetrahedral.

Analysis of intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the crystal packing arrangement.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

Chemical Reactivity and Transformations of 1 Benzenesulfonyl 3 Ethyl 1h Pyrrole Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Pyrroles are inherently electron-rich aromatic heterocycles that are highly susceptible to electrophilic attack. wikipedia.org The introduction of a potent electron-withdrawing group, such as the benzenesulfonyl moiety, on the nitrogen atom significantly modulates this reactivity. stackexchange.com This modification is crucial for controlling the position of substitution on the pyrrole ring, a challenge in the chemistry of unsubstituted pyrroles which typically show a strong preference for substitution at the C2-position. osi.lv

One of the most significant transformations of N-sulfonylated pyrroles is the Friedel-Crafts acylation, which allows for the introduction of acyl groups onto the pyrrole core. mdpi.com The regiochemical outcome of this reaction is highly dependent on the choice of Lewis acid catalyst. nih.govresearchgate.net This controlled selectivity is a key advantage of using the N-benzenesulfonyl protecting group.

When a strong Lewis acid like aluminum chloride (AlCl₃) is used, the acylation of N-arylsulfonylpyrroles occurs with high regioselectivity at the C3-position. nih.govresearchgate.net This is contrary to the typical C2-selectivity observed in many pyrrole reactions. However, if a weaker Lewis acid such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate is employed, the major product shifts to the 2-acyl derivative. nih.gov This switch in regioselectivity provides a powerful tool for site-specific functionalization. For a 3-substituted pyrrole like 1-(benzenesulfonyl)-3-ethyl-1H-pyrrole, electrophilic attack is generally directed to the vacant C2 or C5 positions, with the specific outcome influenced by steric and electronic factors.

The rationale for the C3-selectivity with AlCl₃ is believed to involve the formation of an organoaluminum intermediate, rather than a standard electrophilic aromatic substitution mechanism. nih.gov This intermediate directs the incoming acyl group to the C3 position. In contrast, weaker Lewis acids facilitate a more traditional Friedel-Crafts mechanism where the inherent electronic preference of the ring (C2-attack) predominates. nih.gov

Catalyst (Lewis Acid)Predominant Position of Acylation on N-SulfonylpyrroleProposed MechanismReference
Aluminum Chloride (AlCl₃)C3-positionReaction via an organoaluminum intermediate nih.gov
Tin(IV) Chloride (SnCl₄)C2-positionClassical Friedel-Crafts electrophilic substitution nih.gov
Boron Trifluoride Etherate (BF₃·OEt₂)C2-positionClassical Friedel-Crafts electrophilic substitution researchgate.net

The N-benzenesulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to an unsubstituted pyrrole. stackexchange.com This deactivation makes the ring less prone to polymerization under the acidic conditions often required for electrophilic aromatic substitution reactions, a common side reaction for simple pyrroles. libretexts.org

Strategies for Functional Group Interconversions on the Pyrrole and Ethyl Moieties

The N-benzenesulfonyl group is not merely a directing group; it can also be viewed as a versatile synthetic handle. Recent strategies have focused on the late-stage functionalization of sulfonamides, converting them into other valuable functional groups. researchgate.net For example, under reductive photoredox conditions, the sulfonyl group can be transformed into a sulfinate intermediate. This sulfinate can then be trapped with electrophiles, such as methyl iodide, to form a methyl sulfone in a one-pot process. researchgate.net This approach allows for the diversification of the sulfonyl moiety itself, moving beyond its traditional role as a protecting group that is simply removed.

Functionalization of the ethyl group at the C3-position can be achieved through standard aliphatic chemistry, provided the reagents are compatible with the pyrrole ring. Reactions such as free-radical halogenation could introduce functionality at the benzylic-like position of the ethyl group, which can then be converted to other groups via nucleophilic substitution. The stability imparted by the N-benzenesulfonyl group makes the pyrrole ring more robust to such transformations.

Intermolecular and Intramolecular Cycloaddition Reactions and Annulation Strategies

N-sulfonylated pyrroles can participate in various cycloaddition reactions, serving as building blocks for the synthesis of complex, fused heterocyclic systems. Pyrroles can act as dienes in [4+2] Diels-Alder reactions, particularly with highly reactive dienophiles like benzynes. nih.gov The N-benzenesulfonyl group influences the electronic properties of the pyrrole diene system, affecting the feasibility and outcome of such cycloadditions.

Furthermore, pyrrole derivatives can undergo dearomative cycloadditions. For example, 3-alkenylpyrroles can react with in situ-generated oxyallyl cations in a formal (4+3) cycloaddition to produce cyclohepta[b]pyrroles. nih.gov These reactions construct seven-membered rings fused to the pyrrole core in a single, diastereoselective step. nih.gov

Intramolecular annulation strategies provide a powerful route to polycyclic structures. Rhodium(II)-catalyzed reactions of pyrrolyl-tethered N-sulfonyl-1,2,3-triazoles can lead to the formation of fused polycyclic compounds through intramolecular annulation. nih.gov These methods allow for the divergent synthesis of various nitrogen-containing heterocycles, showcasing the utility of N-sulfonyl pyrrole derivatives in complex molecule synthesis. nih.gov

Skeletal Rearrangements and Molecular Editing Strategies for Pyrrole Derivatives

Recent advances in synthetic chemistry have introduced the concept of "molecular editing," where the core framework of a molecule is altered in a precise manner. bohrium.comacs.org Pyrrole derivatives are excellent substrates for such transformations. One strategy involves a skeletal recasting approach, where a simple pyrrole is treated with a "molecular perturbator," such as an azoalkene, in a one-pot reaction. nih.gov This process involves a dearomative deconstruction of the initial pyrrole ring followed by a rearomative reconstruction that incorporates parts of the perturbator, leading to a more complex, fully substituted pyrrole. nih.gov

Another powerful molecular editing strategy allows for the conversion of the pyrrole ring itself into a different aromatic system. In a sequential process, N-protected pyrroles can undergo a Diels-Alder reaction with an alkyne, followed by deprotection, nitrosylation, and cheletropic extrusion of dinitrogen monoxide (N₂O). nih.gov This sequence effectively deletes the nitrogen atom from the ring, transforming the original pyrrole into a substituted benzene or naphthalene derivative. bohrium.comnih.gov This method represents a profound skeletal alteration, enabling the conversion of a heteroaromatic core into a carbocyclic one. nih.gov

StrategyDescriptionTransformationReference
Skeletal RecastingOne-pot reaction of a simple pyrrole with an azoalkene promoted by acid.Simple Pyrrole → Fully Substituted Pyrrole nih.gov
N₂O DeletionDiels-Alder reaction followed by deprotection, nitrosylation, and N₂O extrusion.Pyrrole → Benzene/Naphthalene nih.gov

Advanced Applications in Chemical Sciences Excluding Prohibited Areas

Enzyme Inhibition Mechanism Studies (Chemical and Biochemical Aspects)

The N-sulfonyl pyrrole (B145914) scaffold is a prominent feature in the design of various enzyme inhibitors. The benzenesulfonyl group can engage in crucial interactions with enzyme active sites, while the substituted pyrrole ring allows for fine-tuning of steric and electronic properties to achieve desired potency and selectivity.

Elucidation of Structure-Activity Relationships (SAR) for Enzyme-Compound Interactions

Structure-activity relationship (SAR) studies on analogous N-sulfonylated and pyrrole-containing compounds have provided significant insights into the features required for potent enzyme inhibition. All activities are highly dependent on the substituent pattern on both the pyrrole and the phenyl rings. nih.gov For instance, in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors, a class of phenyl benzenesulfonylhydrazides demonstrated that the sulfone group's interaction with the enzyme's heme iron, along with hydrogen bonding and hydrophobic interactions, are critical for inhibitory activity. nih.gov

SAR studies on various pyrrole derivatives have shown that the nature and position of substituents dictate the biological effect. nih.gov For protein tyrosine kinase (PTK) inhibitors, the presence of specific halogenated phenols linked to benzophenone or diphenylmethane structures significantly influences activity. mdpi.com These studies underscore the importance of systematic structural modifications to optimize enzyme-compound interactions. For a compound like 1-(Benzenesulfonyl)-3-ethyl-1H-pyrrole, the ethyl group at the C3 position and the unsubstituted benzenesulfonyl group represent specific pharmacophoric points that would be systematically varied in SAR studies to probe interactions within an enzyme's active site.

Compound ClassTarget EnzymeKey SAR FindingsReference
Phenyl benzenesulfonylhydrazidesIndoleamine 2,3-dioxygenase (IDO)Coordination of the sulfone group with heme iron is crucial. Substituents on the phenyl rings influence hydrophobic and hydrogen bonding interactions. nih.gov
Halophenols (Benzophenone and Diphenylmethane derivatives)Protein Tyrosine Kinase (PTK)The nature of the linker between phenyl rings (e.g., methylene (B1212753) vs. carbonyl) and the position of halogen substituents significantly impact inhibitory activity. mdpi.com
Phenyl- and BenzoylpyrrolesVarious (Antitumor/Antimicrobial)The overall substituent pattern is critical, with the natural antibiotic pentabromopseudilin showing the highest activity. Covalent bond formation with nucleophiles may be involved in the mechanism. nih.gov

Kinetic and Reversibility Studies of Enzyme Inhibition Mechanisms

Understanding the kinetic mechanism of inhibition is fundamental to drug design. Studies on related sulfonyl-containing heterocyclic compounds have revealed various inhibition modalities. For example, certain 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines have been identified as potent, noncompetitive, and reversible inhibitors of caspase-3. nih.gov In another study, pyrrole derivatives designed as butyrylcholinesterase (BChE) inhibitors were found to act through a mixed competitive mode. researchgate.net

The type of inhibition can be determined using graphical methods, such as Lineweaver-Burk plots, which analyze the enzyme's reaction rates at different substrate and inhibitor concentrations. researchgate.netnih.gov For competitive inhibition, the inhibitor binds to the same active site as the substrate, while noncompetitive inhibitors bind to an allosteric site. nih.govnih.gov The reversibility of the inhibition is also a key parameter, indicating whether the inhibitor forms a covalent or non-covalent complex with the enzyme. researchgate.net These kinetic profiles are crucial for understanding how a compound like this compound might function as an enzyme inhibitor.

Inhibitor ClassTarget EnzymeInhibition TypeKey Kinetic ParametersReference
8-sulfonyl-pyrrolo[3,4-c]quinolinesCaspase-3Noncompetitive, ReversibleIC50 values in the nanomolar range (e.g., 6 nM). nih.gov
1,3-Diaryl-pyrrole derivativesButyrylcholinesterase (BChE)Mixed Competitive, ReversibleIC50 values in the low micromolar range (e.g., 1.71 µM). researchgate.net
General Pyrrole Derivativesα-glycosidaseCompetitiveKi values in the micromolar range (e.g., 63.76 µM). researchgate.net

Role in Organic Materials Science and Optoelectronics

The electronic properties of the N-sulfonyl pyrrole core make it an attractive building block for novel organic materials with applications in electronics and photonics.

N-Sulfonyl Pyrroles as Monomers or Building Blocks for Conjugated Polymers and Conductive Materials

Pyrrole-based polymers, such as polypyrrole, are well-known for their conductive properties. The introduction of an N-sulfonyl group provides a handle to modify the polymer's electronic characteristics, solubility, and processability. While direct polymerization of this compound is one possibility, it is more commonly used as a building block in more complex structures. For instance, pyrrole-fused benzosultams, which contain an embedded N-sulfonyl pyrrole motif, have been incorporated into fluorene-based molecules, which are proposed to have applications as organic emitters in Organic Light-Emitting Devices (OLEDs). rsc.org The N-sulfonyl group influences the frontier molecular orbital energy levels, which is critical for designing efficient charge-transporting and light-emitting materials.

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with large delocalized π-electron systems often exhibit significant NLO properties. Pyrrole-containing systems, such as porphyrins and BODIPY dyes, are established classes of NLO materials. nih.gov

The N-benzenesulfonyl group in this compound acts as an electron-withdrawing group, which can enhance the second-order NLO response (hyperpolarizability, β) by creating a "push-pull" electronic system when combined with electron-donating groups on the pyrrole ring. Studies on related pyrrole hydrazones have shown that the incorporation of electron-withdrawing groups can significantly increase the hyperpolarizability values, making them suitable for NLO applications. nih.gov Similarly, polypyrrole derivatives bearing different aromatic segments exhibit reverse saturable absorption, a key characteristic for optical limiting applications. scirp.org Squaraine dyes derived from N-alkylpyrroles have also demonstrated second harmonic generation (SHG) activity. rsc.org These findings suggest that the N-sulfonyl pyrrole scaffold is a promising platform for the rational design of new NLO materials.

Compound ClassNLO Property InvestigatedKey FindingsReference
Styryl-BODIPY DyesNon-linear absorptionStructural modification converts the material from a saturable absorber to a reverse saturable absorber, competitive with established ZnTPP and ZnPc dyes. nih.gov
Polypyrrole DerivativesThird-order NLO propertiesDerivatives exhibited obvious reverse saturable absorption performance at 532 nm. scirp.org
Pyrrole HydrazonesFirst hyperpolarizability (β₀)Incorporation of electron-withdrawing groups increases β₀ values (up to 63.89 × 10⁻³⁰ esu), indicating suitability for NLO applications. nih.gov
(N-Alkylpyrrol-2-yl)squaraine DerivativesSecond Harmonic Generation (SHG)Exhibit SHG when deposited as Langmuir–Blodgett monolayers, with effective d coefficients up to 1.8 ± 0.2 pm V⁻¹. rsc.org

Precursors for Complex Heterocyclic Architectures and Analogs of Natural Products

In synthetic organic chemistry, the N-sulfonyl pyrrole unit is a versatile intermediate. The sulfonyl group serves as a robust protecting group for the pyrrole nitrogen that can be removed under specific conditions. researchgate.net More importantly, it functions as a powerful electron-withdrawing group that activates the pyrrole ring for various transformations that are not feasible with N-unsubstituted or N-alkyl pyrroles.

This activation facilitates the synthesis of densely functionalized pyrroles. nih.gov For example, methods have been developed for synthesizing substituted pyrroles from terminal alkynes and N-sulfonyl azides, where the N-sulfonyl group is integral to the reaction mechanism involving rhodium carbene complexes. organic-chemistry.orgnih.gov The N-sulfonyl group directs the regioselectivity of substitutions and facilitates cyclization reactions. nih.govacs.org

These functionalized N-sulfonyl pyrroles are valuable precursors for constructing more complex heterocyclic systems and for the total synthesis of natural products. nih.govsemanticscholar.org The pyrrole ring is a core component of numerous biologically active natural products, including various alkaloids. nih.govchim.it Synthetic routes leveraging the unique reactivity of N-sulfonyl pyrroles provide efficient access to these complex molecular targets. The 3-ethyl substituent in this compound serves as a synthetic handle for further elaboration into more intricate structures, demonstrating the utility of this class of compounds as versatile building blocks in modern organic synthesis.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 1-(Benzenesulfonyl)-3-ethyl-1H-pyrrole, and how can reaction yields be optimized?

Methodological Answer: A common approach involves sulfonylation of the pyrrole precursor using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization strategies include:

  • Temperature control : Reactions performed at 0–5°C minimize side reactions like over-sulfonylation .
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity. Yield improvements (up to 75%) are achieved by slow addition of sulfonyl chloride to avoid exothermic side reactions .

Q. Q2. How can NMR spectroscopy distinguish this compound from analogous sulfonylated pyrroles?

Methodological Answer: Key NMR features include:

  • ¹H-NMR : The ethyl group at position 3 appears as a triplet (δ ~1.2 ppm, CH₂CH₃) and a quartet (δ ~2.8 ppm, CH₂CH₃). The benzenesulfonyl moiety shows aromatic protons as a multiplet (δ ~7.5–7.9 ppm) .
  • ¹³C-NMR : The sulfonyl carbon resonates at δ ~125–130 ppm, distinct from carbonyl or nitrile groups in analogs .
  • 2D experiments (HSQC, HMBC) : Confirm connectivity between the ethyl group and pyrrole ring .

Advanced Research Questions

Q. Q3. How does the electronic environment of the pyrrole ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing benzenesulfonyl group deactivates the pyrrole ring, reducing its participation in electrophilic substitution. However, the ethyl group at position 3 introduces steric hindrance, directing reactivity to position 5. For Suzuki-Miyaura coupling:

  • Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in DMF at 80°C enables coupling with aryl boronic acids at position 5 .
  • Monitoring : TLC (Rf shift from 0.4 to 0.6 in hexane/EtOAc 3:1) confirms successful coupling .

Q. Q4. What crystallographic challenges arise when determining the structure of this compound, and how are they resolved?

Methodological Answer: Challenges include:

  • Disorder in the ethyl group : Observed in ~30% of crystals due to rotational freedom. Mitigated by cooling samples to 100 K during data collection .
  • Twinned crystals : SHELXL (TWIN/BASF commands) refines twinning parameters and improves R-factor convergence .
  • Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) resolves weak reflections obscured by the sulfonyl group’s electron density .

Q. Q5. How can contradictions in reported biological activity data for this compound be systematically addressed?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. A stepwise validation approach includes:

  • Purity verification : HPLC-MS (≥95% purity, using C18 columns, acetonitrile/water gradient) .
  • Dose-response curves : Repeat assays with standardized cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., 4-(2-aminoethyl)-benzenesulfonyl fluoride for protease inhibition) .
  • Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. Q6. What are the key safety considerations for handling this compound in high-temperature reactions?

Methodological Answer:

  • Thermal stability : Decomposition above 150°C releases SOₓ gases (detectable via FTIR monitoring). Use reflux condensers and scrubbers .
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and full-face shields mitigate exposure to corrosive byproducts .
  • Waste disposal : Neutralize reaction residues with 10% NaHCO₃ before incineration .

Data Analysis and Optimization

Q. Q7. How can computational modeling predict the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:

  • DFT calculations (B3LYP/6-311+G )**: Calculate Fukui indices to identify nucleophilic sites. Position 5 typically shows higher electrophilic susceptibility (Fukui f⁻ > 0.1) due to reduced electron density from the sulfonyl group .
  • MD simulations : Solvent effects (e.g., DCM vs. DMSO) alter transition-state energies, validated experimentally by varying solvents .

Q. Q8. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • Solvent correction : Apply the IEFPCM model in Gaussian to account for DMSO-d₆ or CDCl₃ effects .
  • Conformational sampling : Use MacroModel to generate low-energy conformers and average calculated shifts. Deviations >0.5 ppm suggest unaccounted rotamers .

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